molecular formula C16H13BrO3 B12741196 (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one CAS No. 1251022-28-2

(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one

Cat. No.: B12741196
CAS No.: 1251022-28-2
M. Wt: 333.18 g/mol
InChI Key: KJEURSMXUHSJST-CMDGGOBGSA-N
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Description

(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-hydroxy-6-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, quinones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Interacting with DNA/RNA: Binding to genetic material and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one: Similar structure with a bromine atom at the 4-position.

    (E)-3-(3-Chlorophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (E)-3-(3-Bromophenyl)-1-(2-hydroxy-4-methoxy-phenyl)prop-2-en-1-one: Similar structure with a methoxy group at the 4-position.

Uniqueness

(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1251022-28-2

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13BrO3/c1-20-15-7-3-6-13(18)16(15)14(19)9-8-11-4-2-5-12(17)10-11/h2-10,18H,1H3/b9-8+

InChI Key

KJEURSMXUHSJST-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC(=C1C(=O)/C=C/C2=CC(=CC=C2)Br)O

Canonical SMILES

COC1=CC=CC(=C1C(=O)C=CC2=CC(=CC=C2)Br)O

Origin of Product

United States

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